2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Description
2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a synthetic organic compound featuring a substituted aniline core linked to a pyrrolidine moiety via a methylene bridge, with two methyl groups at the 2- and 5-positions of the aromatic ring. The dioxalate salt (oxalic acid counterion) enhances its solubility and stability, making it suitable for pharmaceutical and research applications. The compound’s synthesis likely involves alkylation and salt-forming reactions, analogous to methods used for related aniline derivatives .
Properties
IUPAC Name |
2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2C2H2O4/c1-10-5-6-11(2)13(8-10)15-9-12-4-3-7-14-12;2*3-1(4)2(5)6/h5-6,8,12,14-15H,3-4,7,9H2,1-2H3;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXJOTCTXNXFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 2,5-dimethylaniline with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt.
Industrial Production Methods
In an industrial setting, the production of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methyl groups and the pyrrolidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in medicinal chemistry due to its structural features that allow it to interact with various biological targets. The presence of the pyrrolidine ring enhances its ability to modulate receptor activity and enzyme function, making it a candidate for drug development.
Key Studies:
- Research indicates that compounds with similar structures exhibit biological activities such as anti-inflammatory and analgesic effects, suggesting potential therapeutic applications for 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in treating pain and inflammation-related conditions .
Neuropharmacology
The unique structure of this compound may enable it to interact with neurotransmitter systems, potentially influencing cognitive functions or providing neuroprotective effects. Ongoing studies are evaluating its efficacy in models of neurodegenerative diseases.
Case Study Example:
- A recent study assessed the impact of similar pyrrolidine-containing compounds on neuronal survival under stress conditions, highlighting their potential protective roles in neurodegenerative contexts .
Organic Synthesis
In organic synthesis, the compound can serve as an intermediate for synthesizing more complex molecules. Its reactivity can be exploited in various chemical reactions, including substitutions and couplings.
Applications in Synthesis:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Methyl Substituents
The position of methyl groups on the aniline ring significantly impacts molecular properties. For example:
- 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (QA-1196): Differs only in methyl group placement (2,3 vs. 2,5).
- 2-(2,5-Dimethylpyrrol-1-yl)aniline (HC-4018): Replaces the pyrrolidinylmethyl group with a dimethylpyrrole ring.
Dioxalate Salts of Related Bases
Dioxalate salts are common in pharmaceuticals to improve aqueous solubility. Key examples include:
- 4-[4-(Pyrimidin-2-yl)-piperazin-1-yl]butyl [...] Dioxalate (MM0464.20) : A complex impurity standard with a piperazine-pyrimidine core. Compared to the target compound, its larger heterocyclic system may confer higher polarity and distinct pharmacokinetic profiles .
- Bis[4-(pyrimidin-2-yl)piperazin-1-yl]butyl [...] Dioxalate (MM0464.21) : Features twin piperazine-pyrimidine units, increasing molecular weight and likely reducing membrane permeability relative to the target compound .
Substituted Pyrrolidine Derivatives
- 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine (QA-1044): Replaces the aniline ring with a pyridine system.
Data Table: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula (Estimated) | Key Structural Features | Counterion | Potential Applications |
|---|---|---|---|---|---|
| 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | Not available | C₁₄H₂₁N₃O₄ | 2,5-dimethyl aniline, pyrrolidinylmethyl | Dioxalate | Pharmaceutical intermediate |
| QA-1196 (2,3-dimethyl analog) | Not provided | C₁₄H₂₁N₃O₄ | 2,3-dimethyl aniline | Dioxalate | Research chemical |
| MM0464.20 (piperazine-pyrimidine dioxalate) | n/a | C₂₆H₃₄N₈O₆ | Piperazine-pyrimidine core, butyl chain | Dioxalate | Impurity standard |
| HC-4018 (dimethylpyrrole-aniline) | 2405-01-8 | C₁₂H₁₆N₂ | 2,5-dimethylpyrrole-aniline | None | Organic synthesis intermediate |
Research Findings and Implications
- Solubility and Stability : The dioxalate counterion in the target compound likely improves aqueous solubility compared to free-base analogs, a critical factor in drug formulation .
- Steric and Electronic Effects : The 2,5-dimethyl substitution on the aniline ring may reduce steric clash in binding pockets compared to the 2,3-dimethyl isomer (QA-1196), though experimental confirmation is needed .
- Database Insights : The Cambridge Structural Database (CSD) contains over 500,000 entries, which could provide crystallographic data for predicting molecular conformations and intermolecular interactions .
Biological Activity
2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS No. 1177317-30-4) is a compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. Its molecular formula is C17H24N2O8, and it has a molecular weight of 384.38 g/mol . This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its biological significance. The presence of the dimethyl and aniline groups may contribute to its biological activities. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O8 |
| Molecular Weight | 384.38 g/mol |
| CAS Number | 1177317-30-4 |
Anticancer Activity
Recent studies have indicated that derivatives containing the pyrrolidine structure exhibit promising anticancer properties. For instance, compounds similar to 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of related compounds, it was found that certain pyrrolidine derivatives showed significant reduction in cell viability at concentrations around 100 µM. The MTT assay demonstrated that these compounds could reduce A549 cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Key Findings:
- Cytotoxicity : Compounds exhibited structure-dependent anticancer activity.
- Selectivity : Some derivatives showed lower cytotoxicity towards non-cancerous cells, indicating potential for selective targeting of cancer cells.
Antimicrobial Activity
The antimicrobial potential of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has also been evaluated against multidrug-resistant pathogens. The presence of functional groups in its structure may enhance its interaction with microbial targets.
Case Study: Antimicrobial Testing
In vitro testing against strains such as methicillin-resistant Staphylococcus aureus (MRSA) revealed that certain derivatives exhibited potent antimicrobial activity. The screening included various clinically relevant pathogens, demonstrating broad-spectrum efficacy .
Key Findings:
- Resistance : Effective against multidrug-resistant strains.
- Mechanism : Potential mechanisms include disruption of bacterial cell walls or interference with metabolic pathways.
Summary of Biological Activity
The biological activities of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can be summarized as follows:
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Anticancer | A549 human lung adenocarcinoma | Significant reduction in cell viability |
| Antimicrobial | MRSA, multidrug-resistant bacteria | Potent activity against resistant strains |
Q & A
Q. What synthetic routes are recommended for preparing 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination or coupling reactions. A common method starts with 2,5-dimethylpyrrole reacting with 4-nitroaniline derivatives under hydrogenation conditions using Pd/C as a catalyst. Key parameters include temperature (60–80°C), hydrogen pressure (1–3 atm), and solvent polarity (e.g., ethanol or THF). Post-synthesis, the free base is converted to its dioxalate salt via acid-base titration in ethanol . Yield optimization requires precise control of nitro-group reduction and stoichiometric ratios to avoid over-alkylation byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm), pyrrolidine methylene (δ 2.5–3.0 ppm), and dimethyl groups (δ 2.1–2.3 ppm).
- ¹³C NMR : Aromatic carbons (110–150 ppm) and carbonyl signals from dioxalate (170–175 ppm).
- FT-IR : Stretching vibrations for N-H (3300–3400 cm⁻¹), C=O (1720–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ or [M+Na]⁺ confirm molecular weight. Fragmentation patterns help identify pyrrolidine and aniline moieties .
Q. How can researchers access reliable crystallographic data for this compound?
The Cambridge Structural Database (CSD) is the primary resource for validated small-molecule crystal structures. Search using the compound’s CSD refcode (if available) or keywords (e.g., "pyrrolidine-aniline derivatives"). For unpublished data, refine experimentally derived .cif files using SHELXL for hydrogen placement and thermal parameter adjustments. Cross-validate bond lengths and angles against CSD statistical averages to ensure accuracy .
Advanced Research Questions
Q. What computational strategies are suitable for modeling the electronic structure of this compound, and how do substituents influence reactivity?
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability of the pyrrolidine ring.
- Substituent Effects: Methyl groups on the aniline ring enhance electron density, increasing susceptibility to electrophilic substitution. The pyrrolidine moiety’s basicity can be modulated by dioxalate protonation .
Q. How do pH and solvent polarity impact the stability of this compound in aqueous environments, and what degradation pathways are observed?
- Stability : The compound is prone to hydrolysis under acidic conditions (pH < 4) due to protonation of the pyrrolidine nitrogen, leading to ring-opening. In basic media (pH > 9), dioxalate ester bonds may hydrolyze.
- Degradation Products : HPLC-MS analysis reveals aniline derivatives and pyrrolidine fragments. Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients for separation. Monitor degradation kinetics via UV-Vis at λ = 254 nm .
Q. How can researchers resolve crystallographic refinement challenges, such as disordered pyrrolidine rings?
- Disorder Handling : In SHELXL, split disordered atoms into multiple sites (PART command) and apply geometric restraints (e.g., SIMU, DELU) to maintain bond geometry.
- Validation Tools : Use PLATON to check for missed symmetry (e.g., twinning) and Mercury for visualizing electron density maps. Cross-reference thermal displacement parameters (B-factors) with CSD entries to identify outliers .
Q. What impurities are commonly observed in synthesized batches, and how can HPLC-MS methods be optimized for their detection?
- Common Impurities :
- Unreacted 2,5-dimethylpyrrole (retention time ~5.2 min).
- Over-alkylated byproducts (e.g., bis-pyrrolidinyl derivatives).
- HPLC-MS Optimization :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystal packing modes or hydrogen-bonding networks?
- Comparative Analysis : Use MERCURY to overlay CSD entries and identify polymorphic variations.
- Energy Frameworks : Calculate lattice energies (PIXEL method) to assess stability of different packing arrangements.
- Hydrogen Bonding : Validate interactions using CrystalExplorer ; discrepancies may arise from solvent inclusion or temperature-dependent conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
